14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
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Overview
Description
14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic compound characterized by its unique pentacyclic structure. This compound features a combination of fluorophenyl and methylphenyl groups, along with dithia and diaza functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the fluorophenyl and methylphenyl groups. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control over reaction conditions is maintained. The use of automated systems ensures consistency and efficiency in the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and the presence of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or chemical modification. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 14-(4-chlorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- 14-(4-bromophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Uniqueness
The uniqueness of 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione lies in its specific combination of functional groups and its pentacyclic structure. The presence of both fluorophenyl and methylphenyl groups, along with dithia and diaza functionalities, distinguishes it from similar compounds and contributes to its unique chemical and biological properties.
Biological Activity
The compound 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic molecule characterized by a unique pentacyclic structure that exhibits potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : C25H18F2N2O3S2
- Molecular Weight : 496.6 g/mol
- IUPAC Name : 9,14-bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0{12,16}]heptadec-4(8)-ene-6,13,15-trione
- InChI Key : NVFRQJXBFCSRFQ-UHFFFAOYSA-N
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes such as proliferation and inflammation.
- Receptor Binding : It can bind to various receptors that regulate cellular signaling pathways.
These interactions may lead to significant biological effects such as anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit promising anticancer activities:
- Cell Proliferation Inhibition : Studies suggest that the compound can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Targeting Cancer Pathways : It may affect key signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Effects
The compound also shows potential in modulating inflammatory responses:
- Cytokine Regulation : It may reduce the production of pro-inflammatory cytokines.
- Inflammatory Cell Migration : The compound could inhibit the migration of inflammatory cells to sites of tissue damage.
Study 1: Antitumor Efficacy
A study conducted on a series of compounds structurally related to our target compound demonstrated significant antitumor efficacy in various cancer cell lines. The lead compound showed an EC50 value in the nanomolar range against BRCA1 mutant breast cancer cells .
Compound | EC50 (nM) | Cancer Type |
---|---|---|
Lead Compound | 0.3 | BRCA1 mutant breast cancer |
Related Compound | 5 | Other breast cancer types |
Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound interacts with poly(ADP-ribose) polymerase (PARP) enzymes, inhibiting their activity and leading to enhanced cytotoxicity in cancer cells with defective DNA repair mechanisms .
Properties
IUPAC Name |
14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3S2/c1-11-2-4-12(5-3-11)17-18-15-10-16(21(18)33-23-22(17)34-26(32)28-23)20-19(15)24(30)29(25(20)31)14-8-6-13(27)7-9-14/h2-9,15-21H,10H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVGMBLWXWIJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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